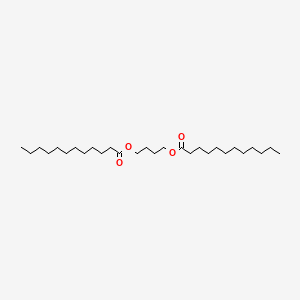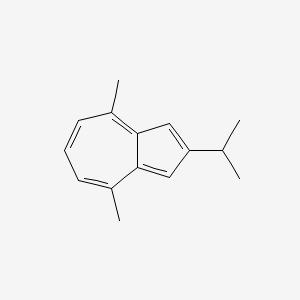
9-(Dibromomethylidene)-9H-xanthene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-(Dibromomethylidene)-9H-xanthene: is an organic compound that belongs to the xanthene family. Xanthenes are known for their vibrant fluorescence and are widely used in dye chemistry. The dibromomethylidene group attached to the xanthene core introduces unique chemical properties, making this compound of interest in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 9-(Dibromomethylidene)-9H-xanthene typically involves the bromination of 9-methylidene-9H-xanthene. The reaction is carried out using bromine in the presence of a suitable solvent like carbon tetrachloride or chloroform. The reaction conditions often require controlled temperatures to ensure selective bromination at the desired position.
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography are common to achieve high-quality products.
化学反応の分析
Types of Reactions:
Substitution Reactions: The dibromomethylidene group can undergo nucleophilic substitution reactions, where the bromine atoms are replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form various oxidized derivatives, depending on the oxidizing agent used.
Reduction Reactions: Reduction of the dibromomethylidene group can lead to the formation of 9-methylidene-9H-xanthene.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles like amines and thiols.
Oxidation: Reagents like potassium permanganate, chromium trioxide, and hydrogen peroxide are used under controlled conditions.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are employed.
Major Products:
Substitution Products: Depending on the nucleophile, various substituted derivatives of 9-(Dibromomethylidene)-9H-xanthene can be formed.
Oxidation Products: Oxidized derivatives like carboxylic acids and ketones.
Reduction Products: 9-methylidene-9H-xanthene and its derivatives.
科学的研究の応用
Chemistry: 9-(Dibromomethylidene)-9H-xanthene is used as a precursor in the synthesis of various fluorescent dyes and pigments. Its unique structure allows for the development of compounds with specific photophysical properties.
Biology: In biological research, this compound is utilized in the development of fluorescent probes for imaging and diagnostic applications. Its fluorescence properties make it suitable for tracking and visualizing biological processes.
Medicine: The compound’s derivatives are explored for potential therapeutic applications, including as photosensitizers in photodynamic therapy for cancer treatment.
Industry: In the industrial sector, this compound is used in the production of high-performance materials, including polymers and coatings with enhanced optical properties.
作用機序
The mechanism of action of 9-(Dibromomethylidene)-9H-xanthene primarily involves its interaction with light. Upon exposure to light, the compound absorbs photons and reaches an excited state. This excited state can then transfer energy to other molecules or release it as fluorescence. The dibromomethylidene group plays a crucial role in modulating the photophysical properties, making it an effective component in various applications.
類似化合物との比較
- 9-methylidene-9H-xanthene
- 9-(Dichloromethylidene)-9H-xanthene
- 9-(Difluoromethylidene)-9H-xanthene
Comparison: Compared to its analogs, 9-(Dibromomethylidene)-9H-xanthene exhibits unique reactivity due to the presence of bromine atoms. Bromine’s larger atomic size and higher electronegativity influence the compound’s chemical behavior, making it more reactive in substitution and oxidation reactions. This uniqueness is leveraged in applications requiring specific reactivity and photophysical properties.
特性
CAS番号 |
1143-18-6 |
|---|---|
分子式 |
C14H8Br2O |
分子量 |
352.02 g/mol |
IUPAC名 |
9-(dibromomethylidene)xanthene |
InChI |
InChI=1S/C14H8Br2O/c15-14(16)13-9-5-1-3-7-11(9)17-12-8-4-2-6-10(12)13/h1-8H |
InChIキー |
LJHGDQBGUODLQG-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=C(Br)Br)C3=CC=CC=C3O2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



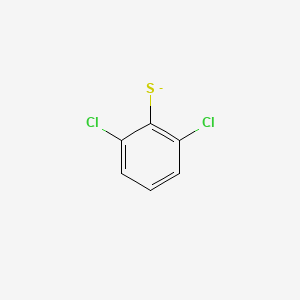
![[S(R)]-N-[(S)-(2-Methylphenyl)[2-(dicyclohexylphosphino)phenyl]methyl]-2-methyl-2-propanesulfinamide](/img/structure/B14753470.png)
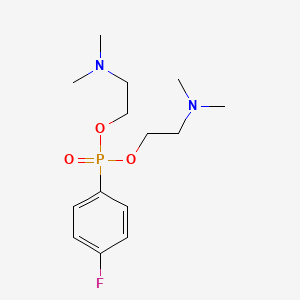
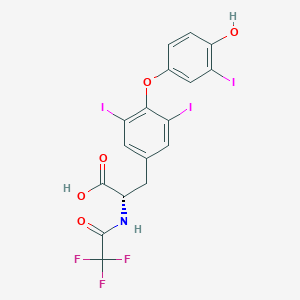
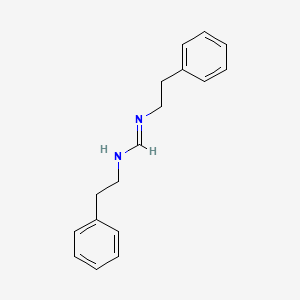
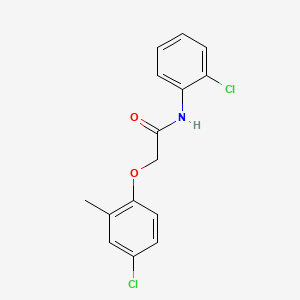

![2-chloro-N-[2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]ethyl]-4-[[2-[[(2R)-1-hydroxybutan-2-yl]amino]-9-propan-2-ylpurin-6-yl]amino]benzamide](/img/structure/B14753518.png)
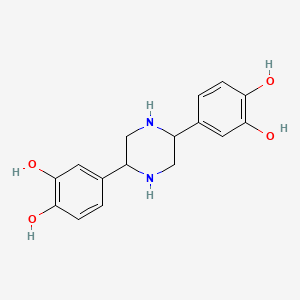
![3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene](/img/structure/B14753536.png)
